molecular formula C12H14BrN3O2 B15302208 tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate

tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate

Katalognummer: B15302208
Molekulargewicht: 312.16 g/mol
InChI-Schlüssel: XOOQWHLUYBYMGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate: is a chemical compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl acetate and 2-bromo-5H-pyrrolo[2,3-b]pyrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The exact pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate can be compared with other pyrrolopyrazine derivatives such as:

    tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Known for its kinase inhibitory activity.

    tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: Used in similar synthetic applications.

    tert-Butyl bromoacetate: A related compound used as a building block in organic synthesis.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C12H14BrN3O2

Molekulargewicht

312.16 g/mol

IUPAC-Name

tert-butyl 2-(2-bromopyrrolo[2,3-b]pyrazin-5-yl)acetate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-10(17)7-16-5-4-8-11(16)14-6-9(13)15-8/h4-6H,7H2,1-3H3

InChI-Schlüssel

XOOQWHLUYBYMGW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CN1C=CC2=NC(=CN=C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.